6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties. The compound's structure features a triazole ring fused to a pyrimidine, which is known for its diverse pharmacological applications.
The compound can be classified as a triazolopyrimidine derivative. It is synthesized from various precursors through cyclization reactions and has been studied for its interactions with biological targets in medicinal chemistry contexts. Its IUPAC name is 6-benzyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and it is represented in chemical databases such as PubChem .
The synthesis of 6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with benzyl bromide and dimethylformamide (DMF) under reflux conditions. The reaction mixture is subsequently treated with hydrazine hydrate to form the triazole ring .
For large-scale synthesis, optimization of laboratory-scale methods is crucial. This includes improving yield and cost-effectiveness while considering environmental impacts during the production process.
The molecular formula of 6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is . The structure consists of a benzyl group attached to the triazole-pyrimidine core. The compound's InChI representation is:
This structural data indicates the presence of nitrogen atoms in both the triazole and pyrimidine rings .
6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur at the benzyl group or the triazole ring .
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
The physical properties of 6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include:
Chemical properties include solubility characteristics and stability under various conditions. Specific data on solubility may vary based on solvent choice but generally indicates moderate solubility in organic solvents.
6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several significant applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as an enzyme inhibitor in cancer research.
Medicine: Its neuroprotective and anti-inflammatory properties make it a candidate for treating neurodegenerative diseases .
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3